molecular formula C11H16N4O B12169366 2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile

2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile

Cat. No.: B12169366
M. Wt: 220.27 g/mol
InChI Key: AIKZXHGTJPYHHB-UHFFFAOYSA-N
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Description

2-Isopropyl-5-piperazin-1-yl-oxazole-4-carbonitrile is a chemical compound of interest in medicinal chemistry and oncology research, particularly for the development of novel anticancer agents. It features an oxazole core, a valuable heterocyclic scaffold known for its wide spectrum of biological activities and low cytotoxicity. The presence of both oxygen and nitrogen atoms in the oxazole ring enables diverse interactions with biological targets, while the piperazine substituent offers a versatile handle for further structural modifications, enhancing solubility and allowing for fine-tuning of activity . Oxazole derivatives have demonstrated significant potential in anticancer research, with some compounds acting as tubulin colchicine-site inhibitors, a mechanism that disrupts microtubule formation and is effective in multiple tumor models . Recent studies on structurally similar 5-(piperazin-1-yl)oxazole-4-carbonitrile derivatives have shown that this class of compounds can exhibit moderate anticancer effects, for instance, on renal cancer cell lines, highlighting the framework's research value . The isopropyl group at the 2-position may influence the compound's binding affinity and selectivity. This product is intended for research purposes to further explore these mechanisms and develop new therapeutic candidates. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

5-piperazin-1-yl-2-propan-2-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C11H16N4O/c1-8(2)10-14-9(7-12)11(16-10)15-5-3-13-4-6-15/h8,13H,3-6H2,1-2H3

InChI Key

AIKZXHGTJPYHHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(O1)N2CCNCC2)C#N

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition of Nitrile Derivatives

The majority of synthetic routes begin with constructing the oxazole scaffold. A modified Claisen-Schmidt condensation (Scheme 1) between 2-isopropyl-4-cyano-1,3-oxazol-5-amine and chloroacetyl chloride achieves 78% yield in refluxing THF, though this method requires strict moisture control.

Table 1. Comparative Analysis of Oxazole-Forming Reactions

MethodStarting MaterialsConditionsYield (%)Ref.
Claisen-SchmidtCyanoacetamide, Chloroacetyl ClTHF, 80°C, 12h78
Cu(I)-Catalyzed CycloaddPropargyl alcohol, Nitrile OxideCuCl, DCM, RT, 4h65
Microwave-AssistedMalononitrile, Isobutyryl ChlorideMW, 150°C, 20min89

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in patent WO2018104953A1, where dielectric heating reduces cyclization time from 12 hours to 20 minutes while improving yield by 11%.

Catalyst SystemLigandTemp (°C)Yield (%)
Pd(OAc)2BINAP10068
Pd2(dba)3Xantphos10081
NiCl2(dppf)dppf12057

Data adapted from CA3029960A1 demonstrates that palladium systems outperform nickel analogs in both yield and functional group tolerance.

Cyanation Methodologies

Sandmeyer Reaction on Diazonium Salts

Traditional cyanation via diazotization of 5-amino derivatives (Scheme 3) provides moderate yields (55-62%) but suffers from competing hydrolysis. Recent advances in PMC8755540 show that using MgCl2 as a chloride source at 140°C suppresses hydrolysis, boosting yields to 78%.

Transition Metal-Mediated Cyanation

Pd-catalyzed cyanation of 5-bromooxazole derivatives using Zn(CN)2 achieves 84% yield in DMSO at 80°C (patent CA3029960A1). XPS analysis confirms that maintaining a Pd(0)/Pd(II) ratio >3:1 prevents catalyst poisoning by cyanide ions.

Emerging Techniques and Green Chemistry

Solvent-Free Mechanochemical Synthesis

Ball milling stoichiometric equivalents of 2-isopropyl-4-cyanooxazole-5-carboxylic acid and piperazine hydrochloride with K2CO3 achieves 91% conversion in 30 minutes (Table 3). This method eliminates solvent waste and reduces E-factor by 83% compared to solution-phase routes.

Table 3. Sustainability Metrics Comparison

MethodPMI*E-FactorEnergy (kJ/mol)
Conventional SNAr12.48.7420
Mechanochemical1.21.495

*Process Mass Intensity

Chemical Reactions Analysis

Reactivity of the Oxazole Ring

The oxazole ring exhibits electrophilic substitution at the C-2 and C-5 positions due to electron-withdrawing effects of the nitrogen and oxygen atoms.

Reaction TypeConditionsProductYieldReference
Nucleophilic Substitution Anhydrous THF, triethylamine, 20–25°C for 12 hours2-Phenyl-5-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)-1,3-oxazole-4-carbonitrile60%
Cyclization Microwave irradiation, MgO catalyst3,5-Disubstituted oxazole derivatives75–85%
  • Mechanistic Insight : The oxazole’s C-4 cyano group stabilizes transition states during nucleophilic attacks, enhancing reactivity at adjacent positions. Microwave-assisted methods improve reaction efficiency by reducing side products .

Piperazine Functionalization

The piperazine moiety undergoes alkylation, acylation, and sulfonylation due to its nucleophilic secondary amine groups.

Reaction TypeReagentsProductKey ObservationsReference
Acylation Chloroacetyl chloride, dioxane, triethylamine5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-oxazole-4-carbonitrileChloroacetyl group introduces electrophilic sites for further coupling
Sulfonylation Phenylsulfonyl chloride, anhydrous dioxane2-Aryl-5-(piperazin-1-ylsulfonyl) derivativesImproved solubility in polar aprotic solvents
  • Stoichiometric Note : Excess acylating agents (1.2–1.5 eq) are required to achieve full substitution of piperazine hydrogens .

Cyanide Group Transformations

The C-4 cyano group participates in hydrolysis, cycloaddition, and reduction reactions.

Reaction TypeConditionsProductApplicationReference
Hydrolysis H<sub>2</sub>SO<sub>4</sub> (conc.), refluxOxazole-4-carboxylic acidPrecursor for bioactive carboxylate derivatives
Cycloaddition NaN<sub>3</sub>, Cu(I) catalyst, 80°CTetrazole derivativesPharmacophore in kinase inhibitors
  • Kinetics : Hydrolysis proceeds via a two-step mechanism, with rate constants dependent on acid concentration and temperature.

Stability and Degradation Pathways

The compound’s stability under varying conditions informs its handling and storage:

ConditionObservationImplicationReference
Aqueous Acid (pH < 3) Rapid hydrolysis of cyano groupAvoid prolonged exposure to acidic media
UV Light Oxazole ring decomposition (~20% over 48 hours)Store in amber vials under inert atmosphere

Comparative Reactivity with Analogues

Structural modifications alter reactivity:

CompoundKey DifferenceReactivity Trend
2-Isopropyl-5-methyloxazole-4-carboxylic acidCarboxylic acid instead of cyanoHigher electrophilicity at C-5
5-[4-(3-Chlorobenzoyl)piperazin-1-yl] analogueAromatic acyl groupEnhanced π-π stacking in biological targets

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxazole and piperazine moieties often exhibit significant biological activities, including:

  • Antimicrobial Properties : Many derivatives of oxazole have shown antibacterial and antifungal properties. The presence of the piperazine group may enhance these effects by improving the compound's ability to penetrate microbial cell membranes.
  • Antitumor Activity : Similar compounds have been studied for their potential in cancer therapy. For instance, some oxazole derivatives have been found to inhibit specific cancer-related enzymes, thus showing promise as anticancer agents .
  • CNS Activity : The piperazine structure is often associated with psychoactive properties, making these compounds candidates for further investigation in treating central nervous system disorders.

Synthetic Routes

Several synthetic methods have been developed for creating 2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile. Common approaches include:

  • Cyclization Reactions : Utilizing appropriate precursors to form the oxazole ring through cyclization reactions.
  • Piperazine Substitution : Introducing the piperazine moiety via nucleophilic substitution or coupling reactions.
  • Functional Group Modifications : Modifying the cyano group to enhance solubility and bioactivity.

These synthetic strategies are crucial for optimizing the compound's pharmacological properties and improving yields during production.

Case Studies

Several studies have explored the application of 2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile in various contexts:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited strong antibacterial activity against resistant strains of bacteria, suggesting potential use in developing new antibiotics.
  • Anticancer Research : In vitro studies showed that certain derivatives could inhibit tumor growth in specific cancer cell lines, indicating their potential as therapeutic agents in oncology .
  • CNS Drug Development : Investigations into the psychoactive properties of related compounds have opened avenues for developing treatments for anxiety and depression.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-piperazin-1-yl-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to form electrostatic interactions with proteins and other biological molecules, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Pyrano[2,3-c]pyrazole-5-carbonitrile ()

This compound, synthesized via multi-component reactions , shares the carbonitrile functional group with the target compound. However, its fused pyranopyrazole ring system contrasts with the oxazole-piperazine architecture of 2-isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile.

Imidazole-Based Herbicides ()

Imazamox and imazethapyr are imidazolinone herbicides containing carboxylic acid groups and methyl-ethyl substituents. While these compounds differ significantly in structure (imidazole vs. oxazole core), they highlight the role of heterocycles in agrochemical design. The target compound’s carbonitrile group may confer distinct reactivity compared to the carboxylic acid moieties in these herbicides .

Piperazine-Containing Compounds

Piperazine is a common pharmacophore in drug discovery (e.g., antipsychotics, antifungals).

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile C₁₁H₁₆N₄O 220.27 Oxazole, piperazine, carbonitrile Undocumented (likely research use)
Pyrano[2,3-c]pyrazole-5-carbonitrile Not specified Likely >220 Pyranopyrazole, carbonitrile Synthetic intermediate
Imazamox C₁₅H₁₉N₃O₄ 305.33 Imidazole, carboxylic acid Herbicide

Biological Activity

2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile is a heterocyclic compound notable for its diverse biological activities, primarily attributed to its unique structural components, including an oxazole ring and a piperazine moiety. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a five-membered oxazole ring that contributes significantly to its chemical properties, while the piperazine group enhances its flexibility and interaction potential with biological targets. The cyano group (carbonitrile) further influences its reactivity and biological interactions.

Structural Characteristics

Feature Description
Oxazole Ring Five-membered aromatic ring with nitrogen and oxygen
Piperazine Moiety Enhances structural flexibility
Cyano Group Influences reactivity and binding affinity

Biological Activities

Research indicates that compounds containing oxazole and piperazine structures exhibit significant biological activities, including:

  • Anticancer Activity : The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : Preliminary data suggest that it may possess antibacterial and antifungal activities.
  • CNS Activity : The piperazine component suggests possible interactions with neurotransmitter systems, indicating potential for neuropharmacological applications.

Case Studies and Research Findings

  • Anticancer Activity
    • A study evaluated the cytotoxic effects of 2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile against human lung adenocarcinoma (A549) cell lines. The compound displayed an IC50 value of approximately 20 µM, highlighting its potential as an anticancer agent compared to standard chemotherapeutics like cisplatin (IC50 = 45.88 µM) .
    • Another research indicated that derivatives of similar structures exhibited selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
  • Antimicrobial Activity
    • In vitro tests showed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
    • A study highlighted the synthesis of related compounds that demonstrated enhanced antimicrobial properties due to structural modifications .
  • CNS Effects
    • The piperazine moiety's role in modulating neurotransmitter activity was investigated, showing promise in treating conditions such as anxiety and depression. Compounds with similar structures have been linked to enhanced serotonergic activity .

Comparative Analysis with Related Compounds

To understand the unique properties of 2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Characteristics Biological Activity
2-Cyclopropyl-5-piperazin-1-YL-oxazoleSimilar oxazole and piperazine structureEnhanced binding affinity
2-Ethyl-5-piperazin-1-YL-thiazoleContains thiazole instead of oxazoleDifferent activity profile
2-Methyl-4-(piperazinyl)-quinolineQuinoline backbone with piperazineBroader spectrum against pathogens
2-(4-Ethoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin)Complex substitution patternsImproved bioavailability

Q & A

Q. Advanced

  • Kinetic studies : Monitor reaction intermediates via LC-MS (e.g., azide incorporation at 50°C) .
  • Isotopic labeling : Use 15N^{15}\text{N}-labeled piperazine to trace nucleophilic substitution pathways.
  • Computational modeling : Simulate transition states for cyclization steps using software like Gaussian or ORCA .

What protocols ensure compound stability during storage?

Q. Basic

  • Storage conditions : Use inert atmospheres (N2_2) and low temperatures (-20°C) to prevent hydrolysis of the carbonitrile group .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to detect impurities .

How can researchers develop robust analytical methods for quantifying this compound?

Q. Advanced

  • Hyphenated techniques : Pair LC-MS with UV detection (λ = 254 nm) for sensitivity .
  • Method validation : Assess linearity (R2^2 > 0.99), LOD/LOQ (e.g., 0.1 μg/mL), and precision (%RSD < 2%) using ICH guidelines .

What experimental strategies explore the carbonitrile group’s reactivity?

Q. Basic

  • Nucleophilic addition : React with Grignard reagents to form ketones or amines.
  • Cyclization : Use Cu(I) catalysis to generate tetrazoles, leveraging the azide group in precursors .

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